molecular formula C23H30O3 B1397048 (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol CAS No. 94828-05-4

(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol

Cat. No.: B1397048
CAS No.: 94828-05-4
M. Wt: 354.5 g/mol
InChI Key: DRXBPDNOLVKFGG-DQKQXWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol” is a chemical compound with the molecular formula C23H30O3 and a molecular weight of 354.48 . It is intended for research use only and not for medicinal or household use .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : The compound (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol has been synthesized through processes like Ireland–Claisen and Cope rearrangements. These complex synthetic procedures involve steps such as Steglich esterification, selective rearrangements, and standard LAH (Lithium Aluminium Hydride) reductions, demonstrating the compound's potential in advanced organic synthesis techniques (Kraft, Eichenberger, & Fráter, 1999).

Industrial and Materials Applications

  • Methylation of Naphthalene : Research shows the application of related compounds in the methylation of naphthalene, a process crucial for producing chemicals like 2,6-dimethylnaphthalene. This compound is significant in the production of advanced polymers like polyethylenenaphthalate, showcasing its importance in materials science and industrial chemistry (Güleç, Sher, & Karaduman, 2018).

Biological and Pharmaceutical Research

  • Natural Product Derivatives : Derivatives of this compound have been isolated from natural sources, like the roots of Conospermum sphacelatum, indicating its presence in various plant species. This suggests potential applications in pharmacology and natural product research, particularly in exploring new bioactive compounds (Butler, Katavic, Forster, & Guymer, 1999).

Catalysis and Chemical Reactions

  • Catalytic Applications : Studies involving compounds structurally similar to this compound focus on their role in catalysis, particularly in reactions like methylation of methylnaphthalene. This signifies its potential use in catalytic processes, essential in chemical manufacturing and environmental applications (Pu & Inui, 1996).

Safety and Hazards

According to the Safety Data Sheet from ChemicalBook, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

Properties

IUPAC Name

(2E,6E)-8-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-16(9-8-10-17(2)15-24)13-14-19-18(3)22(25-4)20-11-6-7-12-21(20)23(19)26-5/h6-7,10-13,24H,8-9,14-15H2,1-5H3/b16-13+,17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXBPDNOLVKFGG-DQKQXWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Reactant of Route 2
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Reactant of Route 3
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Reactant of Route 4
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Reactant of Route 6
Reactant of Route 6
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol

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